molecular formula C18H17N3O2 B11012947 1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11012947
M. Wt: 307.3 g/mol
InChI Key: UJANTBCVAJPHML-UHFFFAOYSA-N
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Description

1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure features a dihydroisoquinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by functional group modifications to introduce the propan-2-yl and pyridin-3-yl groups.

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.

    Attachment of Pyridin-3-yl Group: The pyridin-3-yl group is typically introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-3-yl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the propan-2-yl and pyridin-3-yl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-oxo-2-propan-2-yl-N-pyridin-3-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-12(2)21-11-16(14-7-3-4-8-15(14)18(21)23)17(22)20-13-6-5-9-19-10-13/h3-12H,1-2H3,(H,20,22)

InChI Key

UJANTBCVAJPHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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